molecular formula C8H12ClNS B13187745 4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole

Cat. No.: B13187745
M. Wt: 189.71 g/mol
InChI Key: YRMODPHXAZWNKB-UHFFFAOYSA-N
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Description

4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropanol with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chloro-substituted dimethylpropyl group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole
  • 2-Chloro-4-(3-chloro-2,2-dimethylpropyl)thiophene

Uniqueness

Compared to similar compounds, 4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

4-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole

InChI

InChI=1S/C8H12ClNS/c1-8(2,5-9)3-7-4-11-6-10-7/h4,6H,3,5H2,1-2H3

InChI Key

YRMODPHXAZWNKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=N1)CCl

Origin of Product

United States

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